molecular formula C9H12BrN B13674100 2-(Bromomethyl)-3-isopropylpyridine

2-(Bromomethyl)-3-isopropylpyridine

Cat. No.: B13674100
M. Wt: 214.10 g/mol
InChI Key: CNKAVVBKPLWIPZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-isopropylpyridine is a brominated pyridine derivative featuring a bromomethyl (-CH2Br) group at the 2-position and an isopropyl (-CH(CH3)2) substituent at the 3-position of the pyridine ring.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-(bromomethyl)-3-propan-2-ylpyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)8-4-3-5-11-9(8)6-10/h3-5,7H,6H2,1-2H3

InChI Key

CNKAVVBKPLWIPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC=C1)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The primary synthetic approach to this compound involves the selective bromination of the methyl group attached to the pyridine ring bearing an isopropyl substituent. The bromomethyl group is typically introduced by radical bromination of the corresponding methylpyridine precursor.

Bromination of 3-Isopropylpyridine Derivatives

A commonly employed method is the bromination of 3-isopropylpyridine or its methylated derivatives using N-bromosuccinimide (NBS) as the brominating agent in the presence of radical initiators such as azobisisobutyronitrile (AIBN). The reaction is generally conducted in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.

  • Reaction Conditions:

    • Reagents: N-bromosuccinimide (NBS), AIBN (radical initiator)
    • Solvent: Carbon tetrachloride (CCl4) or similar inert solvent
    • Temperature: Reflux (~77 °C for CCl4)
    • Time: Several hours until completion, monitored by TLC or GC-MS
  • Mechanism:

    The reaction proceeds via a radical chain mechanism where the benzylic or methyl hydrogen adjacent to the pyridine ring is abstracted, followed by bromine radical substitution to form the bromomethyl group.

  • Yields:

    Typical yields are moderate to high (60-85%) depending on reaction scale and purity of reagents.

Alternative Bromination Using Hydrobromic Acid and Paraformaldehyde

For industrial-scale synthesis, an alternative method involves the reaction of 3-isopropylpyridine with hydrobromic acid (HBr) and paraformaldehyde in an organic solvent such as xylene. This method allows for continuous flow processing and better control over reaction parameters.

  • Reaction Conditions:

    • Reagents: Hydrobromic acid, paraformaldehyde
    • Solvent: Xylene or similar high-boiling solvent
    • Temperature: Elevated temperatures (100-140 °C)
    • Time: Several hours with stirring
  • Advantages:

    • Suitable for large-scale production
    • Avoids use of radical initiators
    • Potentially higher selectivity and product purity

Alkylation of 3-Isopropylpyridine with Bromomethylating Agents

Another approach involves direct alkylation of 3-isopropylpyridine with bromomethylating agents such as bromomethyl ethers or bromomethyl halides under basic conditions.

  • Reaction Conditions:

    • Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or similar
    • Solvent: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
    • Temperature: Ambient to moderate heating (25-80 °C)
    • Time: Several hours
  • Considerations:

    This method requires careful control to avoid over-alkylation or side reactions on the pyridine nitrogen.

Reaction Data and Analysis

Summary of Preparation Methods and Yields

Method Starting Material Brominating Agent / Reagents Solvent Conditions Yield (%) Notes
Radical bromination with NBS 3-Isopropylpyridine N-bromosuccinimide (NBS), AIBN CCl4 Reflux, several hours 60-85 Common lab-scale method, moderate yield
Hydrobromic acid and paraformaldehyde 3-Isopropylpyridine HBr, paraformaldehyde Xylene 100-140 °C, hours 70-80 Suitable for industrial scale
Alkylation with bromomethyl halides 3-Isopropylpyridine Bromomethyl halide, base DMF or DMSO RT to 80 °C, hours 50-75 Requires careful control

Purification Techniques

  • Extraction with organic solvents such as diethyl ether or ethyl acetate
  • Washing with saturated brine solution
  • Drying over anhydrous sodium sulfate
  • Distillation under reduced pressure or recrystallization from suitable solvents

Comparative Analysis with Related Compounds

While direct literature on this compound is limited, closely related compounds such as 5-(Bromomethyl)-2-isopropylpyridine have been studied extensively, and their preparation methods provide useful insights.

  • Both compounds share similar bromination strategies.
  • Positional isomerism (2- vs 5-substitution) affects reactivity and steric hindrance.
  • Bromomethyl groups confer high reactivity toward nucleophilic substitution, enabling further functionalization.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-isopropylpyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 3-isopropylpyridine.

    Oxidation: Pyridine N-oxides are formed.

    Reduction: The major product is 3-isopropylpyridine.

Scientific Research Applications

2-(Bromomethyl)-3-isopropylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-isopropylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom in the bromomethyl group more susceptible to nucleophilic attack .

Comparison with Similar Compounds

2-Bromo-3-methylpyridine (CAS 3430-17-9)

Structural Differences :

  • Substituents : Bromine at the 2-position and methyl at the 3-position (vs. bromomethyl and isopropyl in the target compound).
  • Reactivity : The bromine atom in 2-bromo-3-methylpyridine undergoes direct substitution, whereas the bromomethyl group in 2-(Bromomethyl)-3-isopropylpyridine enables alkylation or further functionalization.
  • Applications : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura). The target compound’s bromomethyl group expands its utility in synthesizing branched or quaternary carbon centers.

Safety : Both compounds likely pose hazards due to bromine content (e.g., skin/eye irritation, toxicity), as indicated by HazCom 2012 guidelines .

Property 2-Bromo-3-methylpyridine This compound (Inferred)
Molecular Formula C6H6BrN C9H12BrN
Key Substituents 2-Br, 3-CH3 2-CH2Br, 3-CH(CH3)2
Reactivity Aromatic bromine substitution Alkylation via -CH2Br

Bromomethyl-Substituted Benzonitriles (e.g., 2-(Bromomethyl)-3-fluorobenzonitrile)

Structural Differences :

  • Core Structure : Benzonitrile backbone (vs. pyridine in the target compound).
  • Substituents : Bromomethyl and fluorine in benzonitrile derivatives (e.g., CAS 19184-65-7, mp 75–77°C ).

Applications : Used in agrochemicals or pharmaceuticals for introducing fluorinated groups. The pyridine ring in the target compound may enhance solubility or metal-coordination properties compared to benzonitriles.

Bromomethyl-Substituted Pyrazolones (e.g., Example 5.23 in )

Structural Differences :

  • Heterocycle : Pyrazol-3-one core (vs. pyridine).
  • Substituents : Bromomethyl at position 5 and bromine at position 4 (Example 5.23, m/z 381 [M+H]+ ).

Reactivity : The bromomethyl group in pyrazolones facilitates alkylation for diversifying heterocyclic libraries. In contrast, the pyridine-based target compound may exhibit distinct electronic effects due to the aromatic nitrogen.

Bromomethyl-Containing Cyclic Ethers (e.g., 4-(Bromomethyl)oxane)

Structural Differences :

  • Core Structure : Oxane (tetrahydropyran) or oxolane (tetrahydrofuran) rings (vs. pyridine).
  • Applications : Used in alkylation reactions to synthesize azabicyclic compounds with high α4β2 nicotinic receptor affinity (Ki = 0.78–2.5 nM, ) .

Comparison :

  • The target compound’s pyridine ring may enhance binding to biological targets (e.g., receptors) compared to ether-based systems.
  • Steric effects from the isopropyl group could modulate reactivity or bioavailability.

Biological Activity

2-(Bromomethyl)-3-isopropylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its bromomethyl group, which is known to undergo nucleophilic substitution reactions. This reactivity allows the compound to interact with various biological targets, potentially leading to antimicrobial and anticancer effects. The isopropyl group contributes to the steric hindrance and electronic properties that influence the compound's reactivity and selectivity in biological systems.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
AntimicrobialExhibits activity against various pathogens
AnticancerInvestigated for potential anticancer properties
NeuroprotectivePotential use in neurodegenerative disorders

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. It has been tested against a range of bacteria and fungi, demonstrating effectiveness in inhibiting growth. The compound's mechanism may involve disrupting microbial cell membranes or interfering with metabolic processes.

Anticancer Properties

In terms of anticancer activity, studies have shown that this compound can induce apoptosis in cancer cell lines. The bromomethyl group is believed to play a crucial role in this process by forming covalent bonds with cellular macromolecules, leading to cell death. Further investigations are needed to elucidate the specific pathways involved .

Case Studies

  • Antimicrobial Study : A study conducted on various strains of bacteria revealed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting potential as a new antimicrobial agent.
  • Anticancer Research : In vitro studies on cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its role as an anticancer agent .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. A notable study utilized computational methods to predict its nucleophilicity and reactivity, providing insights into how modifications could enhance its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(Bromomethyl)-3-isopropylpyridine with high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or radical-mediated bromination of 3-isopropylpyridine derivatives. To ensure purity:

  • Use anhydrous conditions to avoid hydrolysis of the bromomethyl group.
  • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
  • Validate purity using 1H^1H-NMR (peaks at δ 4.5–5.0 ppm for -CH2_2Br) and elemental analysis .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodological Answer :

  • 1H^1H-NMR : The bromomethyl group (-CH2_2Br) appears as a singlet or multiplet (δ 4.5–5.0 ppm), while the isopropyl group shows a septet (δ 1.2–1.5 ppm) and doublet (δ 1.0–1.2 ppm).
  • IR Spectroscopy : C-Br stretching vibrations appear at 550–650 cm1^{-1}.
  • Mass Spectrometry : Look for molecular ion peaks at m/z 229 (M+^+) and fragment ions (e.g., loss of Br at m/z 150).
  • XRD : Confirm crystal structure and bond angles, particularly Br-C-C-N dihedral angles .

Intermediate Research Questions

Q. What strategies optimize regioselectivity in alkylation reactions involving this compound?

  • Methodological Answer :

  • Steric Effects : The bulky 3-isopropyl group directs electrophiles to the less hindered C4/C6 positions.
  • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C-C bond formation at specific sites.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the bromomethyl group.
  • Temperature Control : Lower temperatures (–20°C to 0°C) reduce side reactions like elimination .

Q. How does the bromomethyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • The bromomethyl group acts as a “handle” for functionalization:
  • Alkylation : React with amines or thiols to generate tertiary amines or sulfides.
  • Cross-Coupling : Participate in Buchwald-Hartwig amination or Ullmann coupling for heterocyclic derivatives.
  • Bioactivity : The electronegative Br enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).
  • Case Study: Derivatives of 2-(Bromomethyl)pyridine-3-carboxamide show antiviral activity via protease inhibition .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for bromomethyl-substituted pyridines?

  • Methodological Answer :

  • DFT Calculations : Model transition states to compare SN2_2 vs. radical pathways for bromomethyl reactivity.
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps.
  • Contradiction Example : Discrepancies in regioselectivity between experimental and theoretical studies may arise from solvent effects not accounted for in gas-phase models .

Q. What experimental approaches validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assays :
  • pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24h; analyze degradation via HPLC.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C).
  • Hydrolysis Pathways : Under basic conditions, bromide release can be quantified via ion chromatography .

Data Analysis and Contradiction Management

Q. How to address inconsistent biological activity data across studies using this compound?

  • Methodological Answer :

  • Standardization : Ensure consistent purity (>98% by HPLC) and solvent systems (DMSO vs. aqueous).
  • Dose-Response Curves : Perform EC50_{50}/IC50_{50} assays in triplicate with positive/negative controls.
  • Case Study : Discrepancies in cytotoxicity may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints (MTT vs. ATP luminescence) .

Tables for Key Data

Table 1 : Comparative Reactivity of Bromomethyl-Substituted Pyridines

CompoundReaction Rate (k, s1^{-1})Selectivity (C4:C6)Reference
This compound0.45 ± 0.023:1
2-(Bromomethyl)-5-CF3_3-pyridine0.32 ± 0.032:1
2-(Bromomethyl)pyridine-3-carboxamide0.58 ± 0.044:1

Table 2 : Spectroscopic Signatures

TechniqueKey Peaks/DataFunctional Group Identified
1H^1H-NMRδ 4.7 (s, 2H)-CH2_2Br
IR610 cm1^{-1}C-Br stretch
MS (EI)m/z 229 (M+^+), m/z 150 (M-Br)Molecular ion, fragment

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